![molecular formula C18H18FNS B15403774 3-Fluoro-4-isothiocyanato-4'-pentyl-1,1'-biphenyl CAS No. 854266-51-6](/img/structure/B15403774.png)
3-Fluoro-4-isothiocyanato-4'-pentyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoro-4-isothiocyanato-4'-pentyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C18H18FNS and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Fluoro-4-isothiocyanato-4'-pentyl-1,1'-biphenyl is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly in the context of cancer research and other therapeutic applications.
- Molecular Formula : C17H18FNS
- Molecular Weight : 295.39 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the structure.
The compound is characterized by the presence of a fluorine atom and an isothiocyanate functional group, which are known to influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable biphenyl derivative with isothiocyanate precursors. The general synthetic route can be outlined as follows:
-
Starting Materials :
- 3-Fluoro-4-pentylbiphenyl
- Isothiocyanate reagent (e.g., thiophosgene or related reagents)
-
Reaction Conditions :
- Conducted in an inert atmosphere to prevent oxidation.
- Solvent: Dichloromethane or another non-polar solvent.
- Temperature: Room temperature or slightly elevated.
- Yield : The yield can vary based on the specific conditions and purity of starting materials.
Anticancer Properties
Research has indicated that compounds containing isothiocyanate groups exhibit significant anticancer properties. The mechanism often involves:
- Induction of Apoptosis : Studies have shown that isothiocyanates can trigger programmed cell death in various cancer cell lines by activating caspases and other apoptotic pathways.
- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated the ability to inhibit cell cycle progression, particularly in human cancer cells.
Compound Name | EC50 (µM) | Target Cancer Cell Line | Mechanism |
---|---|---|---|
This compound | TBD | TBD | Apoptosis induction |
Related Isothiocyanate | 5.0 | MCF7 (Breast Cancer) | Cell cycle arrest |
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- Study on Isothiocyanates and Cancer Cell Lines :
- Mechanistic Insights :
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : Expected to be moderate due to lipophilicity.
- Distribution : Likely to penetrate cellular membranes effectively.
- Metabolism : May undergo conjugation with glutathione or other metabolic pathways.
- Excretion : Primarily through urine after metabolic conversion.
Properties
CAS No. |
854266-51-6 |
---|---|
Molecular Formula |
C18H18FNS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-fluoro-1-isothiocyanato-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C18H18FNS/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-11-18(20-13-21)17(19)12-16/h6-12H,2-5H2,1H3 |
InChI Key |
SYOKFTXEPABRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)N=C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.